molecular formula C17H16N2S B2608199 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 852388-89-7

1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2608199
CAS No.: 852388-89-7
M. Wt: 280.39
InChI Key: HOFQUIGUGVWJFQ-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol” belongs to the class of imidazole derivatives . Imidazole derivatives are an important class of compounds that exhibit a variety of interesting and useful properties in biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as medetomidine have been synthesized through methods like Wittig olefination of phenylimidazolylketones, followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a core imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the phenyl and thiol groups.


Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on its specific structure. Imidazole derivatives are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as solubility, stability, and reactivity with biological targets would be key considerations.

Scientific Research Applications

Expedient Synthesis and Chemical Properties

The research on the synthesis of derivatives related to "1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol" demonstrates the compound's significance in the field of chemical synthesis. For instance, the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist medetomidine, showcases a straightforward method for producing complex imidazole derivatives with potential pharmacological applications (Kudzma & Turnbull, 1991). This synthesis pathway highlights the versatility of imidazole derivatives in synthesizing targeted molecular structures.

Thermodynamic and Electrochemical Properties

Investigations into the thermodynamic and electrochemical properties of imidazole-2-thiols, including variations of the compound , provide insights into their reactivity and stability. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in electrochemical sensors or as intermediates in chemical reactions (Po et al., 1991).

Luminescence Sensing Applications

The synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates the potential of imidazole derivatives in creating materials with unique properties, such as luminescence sensing of benzaldehyde-based derivatives. This application is particularly relevant in the development of new sensors and materials for detecting volatile organic compounds (Shi et al., 2015).

Antimicrobial and Antioxidant Properties

The exploration of imidazole derivatives' antimicrobial and antioxidant properties indicates their potential utility in pharmaceutical and medicinal chemistry. For example, the synthesis and evaluation of novel chalcone linked imidazolones for antimicrobial and antioxidant activities highlight the bioactive potential of these compounds, suggesting their suitability for further biological screening and application trials (Sadula et al., 2014).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, including variations of the compound , have been investigated as corrosion inhibitors for carbon steel in acidic media. This research underscores the application of imidazole derivatives in industrial settings, providing a means to protect metals from corrosion, which is vital for extending the lifespan of metal structures and components (Duran et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological processes such as sedation, anxiolysis, and analgesia .

Mode of Action

This compound: interacts with its targets by acting as an agonist at the α2-adrenoceptor . This interaction results in a variety of effects, including sedation, anxiolysis, sympatholysis, and analgesia . The compound exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep .

Biochemical Pathways

The action of This compound affects the adrenergic signaling pathway. By acting as an agonist at the α2-adrenoceptor, it modulates the release of norepinephrine, thereby affecting downstream signaling and physiological responses .

Pharmacokinetics

The pharmacokinetics of This compound involve rapid distribution and hepatic metabolism into inactive metabolites by glucuronidation and hydroxylation . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output significantly impact the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of This compound ’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as temperature, pH, and the presence of other substances in the body .

Safety and Hazards

The safety and hazards associated with “1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol” would depend on its specific properties. As with any chemical compound, appropriate handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on “1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol” would likely depend on its properties and potential applications. Imidazole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-6-10-15(13(12)2)19-16(11-18-17(19)20)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFQUIGUGVWJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CNC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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